molecular formula C8H12N2O2S B066653 tert-Butyl Thiazol-2-ylcarbamate CAS No. 170961-15-6

tert-Butyl Thiazol-2-ylcarbamate

Cat. No.: B066653
CAS No.: 170961-15-6
M. Wt: 200.26 g/mol
InChI Key: NCJXQSNROJRSSL-UHFFFAOYSA-N
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Description

tert-Butyl Thiazol-2-ylcarbamate is an organic compound with the molecular formula C8H12N2O2S It is a carbamate derivative containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl Thiazol-2-ylcarbamate can be synthesized through the reaction of 2-aminothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbamate group can yield the corresponding amine.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.

Major Products:

Scientific Research Applications

tert-Butyl Thiazol-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl Thiazol-2-ylcarbamate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For example, it may inhibit protein tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

  • tert-Butyl benzo[d]thiazol-2-ylcarbamate
  • tert-Butyl 5-(tributylstannyl)thiazol-2-ylcarbamate
  • tert-Butyl (4-methylthiazol-2-yl)carbamate

Comparison: tert-Butyl Thiazol-2-ylcarbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-9-4-5-13-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXQSNROJRSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474491
Record name tert-Butyl Thiazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170961-15-6
Record name tert-Butyl Thiazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-thiazol-2-yl)carbamate
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